molecular formula C22H22F3N3O2 B2681530 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574594-79-8

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2681530
CAS RN: 1574594-79-8
M. Wt: 417.432
InChI Key: NBDUCGYFFAKBGL-UHFFFAOYSA-N
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Description

The compound “5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, a trifluoromethyl group, and a quinazoline ring. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which this compound is likely a part of, are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The trifluoromethyl group could be introduced using methods described for the synthesis of trifluoromethylpyridines . The quinazoline ring could be formed using methods described for the synthesis of quinazolines .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the quinazoline ring. The trifluoromethyl group is known to influence the biological activities and physical properties of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. The trifluoromethyl group is known to influence the physicochemical properties of compounds, including their polarity and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Polynuclear Pyridoquinazolines: Azza M. El‐Kazak and M. Ibrahim (2013) described the synthesis of a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were characterized by elemental analysis and spectral data, indicating the versatility in synthesizing structurally complex quinazoline derivatives (El‐Kazak & Ibrahim, 2013).

Biological Evaluation

  • Antimicrobial Evaluation of Pyrazolopyrimidines: A. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their antimicrobial and anti-5-lipoxygenase activities. This study highlights the potential of pyrazolopyrimidine structures in developing therapeutic agents with antimicrobial and anti-inflammatory properties (Rahmouni et al., 2016).

Crystal Structure Analysis

  • X-ray Structure Analysis: Rajnikant, V. Gupta, and Attar Singh (2000) conducted X-ray diffraction analysis of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, determining its crystal structure and providing insights into the molecular conformation and intermolecular interactions of such compounds. This study contributes to the understanding of the structural properties that may influence the biological activity and synthesis of related quinazoline derivatives (Rajnikant, Gupta, & Singh, 2000).

Anticancer and Analgesic Activities

  • Synthesis and Evaluation of Anticancer Agents: Ju Liu et al. (2016) synthesized a pyrazolopyrimidine derivative with significant inhibition on the proliferation of certain cancer cell lines, demonstrating the potential anticancer activity of compounds within this chemical class (Liu et al., 2016).

Mechanism of Action

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in the pharmaceutical and agrochemical industries, as well as investigation of its physical and chemical properties. It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c1-2-27-18-12-14(9-10-17(18)21(30)28-11-4-3-8-19(27)28)20(29)26-16-7-5-6-15(13-16)22(23,24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDUCGYFFAKBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

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